REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[CH:11][N:12]([CH3:14])[CH3:13])=[N:6][CH:7]=1
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
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6 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)N=CN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |